Product packaging for 8-Hydroxyquinoline-beta-D-glucopyranoside(Cat. No.:CAS No. 29266-96-4)

8-Hydroxyquinoline-beta-D-glucopyranoside

Cat. No.: B1196307
CAS No.: 29266-96-4
M. Wt: 307.3 g/mol
InChI Key: BWMXDESAZVPVGR-GSZWNOCJSA-N
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Description

Overview of 8-Hydroxyquinoline (B1678124) (8-HQ) Derivatives in Medicinal Chemistry

The 8-hydroxyquinoline (8-HQ) core structure is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility has led to extensive research into its derivatives for various therapeutic applications. mdpi.comnih.gov

The study of 8-hydroxyquinoline and its derivatives has a rich history, with interest in these compounds growing substantially over the last two decades. nih.govmdpi.comnih.gov Initially recognized for its analytical applications in detecting metal ions, the focus has shifted towards its significant biological activities. nih.govrroij.comresearchgate.net The ability of 8-HQ to chelate metal ions is a key property that underpins many of its biological effects. researchgate.netnih.gov This has driven the exploration of its derivatives as potential treatments for a range of diseases. nih.gov

The therapeutic potential of 8-HQ derivatives is vast, owing to their diverse biological activities. mdpi.comnih.gov These compounds have been investigated for their roles as:

Anticancer agents: The antiproliferative activity of 8-HQ derivatives is a significant area of research. mdpi.comfrontiersin.org Their ability to chelate metal ions like copper and iron is believed to contribute to their anticancer effects. rroij.comfrontiersin.org

Neuroprotective agents: Certain 8-HQ derivatives, such as clioquinol (B1669181), have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. rroij.comresearchgate.net This is linked to their ability to modulate metal ion homeostasis in the brain. researchgate.net

Antimicrobial and Antifungal agents: 8-HQ and its derivatives have long been known for their antibacterial and antifungal properties. mdpi.comrroij.comnih.gov

Anti-HIV agents: Some derivatives have shown potential as inhibitors of HIV. rroij.comscispace.com

The wide range of applications highlights the importance of the 8-HQ scaffold in developing new therapeutic agents. mdpi.comnih.gov

Rationale for Glucoconjugation in Drug Design

Glucoconjugation, the process of attaching a glucose molecule to another compound, is a well-established strategy in drug design to improve the pharmacokinetic properties of a drug. nih.govbenthamdirect.com

A primary reason for glucoconjugation is to enhance the uptake of a drug by specific cells. Cancer cells, for instance, exhibit a phenomenon known as the Warburg effect, where they have a significantly higher glucose uptake compared to normal cells. nih.govnih.gov This is due to the overexpression of glucose transporters (GLUTs) on their surface. nih.govresearchgate.netnih.gov

By attaching a glucose molecule to a drug, it can be recognized and transported into the cancer cells via these GLUTs. benthamdirect.comnih.gov This targeted delivery can lead to:

Increased drug concentration at the tumor site: This enhances the drug's efficacy. nih.gov

Reduced systemic toxicity: By targeting cancer cells, the exposure of healthy cells to the drug is minimized, potentially reducing side effects. rsc.orgrsc.org

This strategy has been explored for various anticancer drugs to improve their selectivity and bioavailability. nih.govbenthamdirect.com

Glucoconjugates often function as prodrugs, which are inactive forms of a drug that are converted into the active form within the body. nih.govresearchgate.net In the case of 8-Hydroxyquinoline-beta-D-glucopyranoside, the linkage to glucose renders the 8-hydroxyquinoline molecule inactive.

The release of the active 8-hydroxyquinoline is achieved through the action of an enzyme called β-glucosidase. nih.govbiosynth.com This enzyme is found in various tissues and can be overexpressed in certain tumor environments. rsc.orgcolab.ws When the glucoconjugate reaches the target site, β-glucosidase cleaves the glycosidic bond, releasing the active 8-hydroxyquinoline to exert its therapeutic effect. rroij.comnih.gov This enzymatic activation provides an additional layer of selectivity, ensuring that the drug is released predominantly at the desired location. rsc.orgrsc.orgnih.gov

Specific Focus on this compound

This compound is a chromogenic substrate for the enzyme β-glucosidase, meaning it produces a colored product when cleaved. biosynth.com This property makes it useful in biochemical assays to detect the presence and activity of this enzyme. biosynth.com

In the context of medicinal chemistry, the primary interest lies in its potential as a prodrug. nih.govresearchgate.net Research has demonstrated that this compound can be cleaved by β-glucosidase to release 8-hydroxyquinoline. rroij.comnih.gov Studies have shown that in the presence of copper(II) ions, the released 8-hydroxyquinoline exhibits antiproliferative activity against various tumor cell lines. rroij.comnih.govresearchgate.net This suggests a copper-dependent mechanism of action for its anticancer effects.

The synthesis of this compound and its derivatives is an active area of research, with the goal of developing more potent and selective anticancer agents. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C15H17NO6 biosynth.com
Molecular Weight 307.3 g/mol biosynth.commoleculardepot.com
Synonyms HQGlc, 8-quinolinyl-β-D-glucopyranoside nih.govbiosynth.com
Appearance Powder moleculardepot.com
Application Chromogenic substrate for β-D-galactosidase, Prodrug biosynth.commoleculardepot.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO6 B1196307 8-Hydroxyquinoline-beta-D-glucopyranoside CAS No. 29266-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXDESAZVPVGR-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29266-96-4
Record name 8-Quinolinyl β-D-glucopyranoside
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline β-D-glucopyranoside
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Synthetic Methodologies and Chemical Modifications of 8 Hydroxyquinoline Beta D Glucopyranoside

General Synthesis Strategies for 8-HQ-Glucoconjugates

The general synthesis is a convergent process where the 8-hydroxyquinoline (B1678124) and D-glucose components are functionalized separately before being joined. mdpi.comnih.gov This strategy allows for flexibility in the design of the final glycoconjugate.

The synthesis begins with the functionalization of the hydroxyl group at the C8 position of the 8-hydroxyquinoline (8-HQ) or 8-hydroxyquinaldine (B167061) scaffold. mdpi.comresearchgate.net This is a critical step to prepare the 8-HQ moiety for conjugation with the sugar derivative. A common method involves reacting the 8-HQ with a compound like propargyl bromide in a basic medium to introduce an alkyne group. mdpi.com This reaction yields a propargyl quinoline (B57606) derivative, which is a key precursor for the subsequent cycloaddition step. mdpi.com Alternatively, the 8-OH group can be modified to introduce an azide (B81097) group, for example, by reacting 8-HQ with 2-bromoethanol, followed by treatment with methanesulfonyl chloride and then sodium azide. mdpi.com

Concurrently, D-glucose derivatives are prepared for the conjugation reaction. mdpi.com To connect with an alkyne-functionalized 8-HQ, the glucose molecule must be modified to bear an azide group. nih.gov This is often achieved by converting per-O-acetylated D-glucose into a β-glycopyranosyl azide. researchgate.net The sugar unit is incorporated to potentially improve the pharmacokinetic properties, such as bioavailability and solubility, of the resulting molecule. nih.govnih.gov The increased demand for D-glucose by cancer cells compared to healthy cells is a key rationale for this glycoconjugation strategy, aiming to enhance the selectivity of the compounds. researchgate.netnih.gov

The cornerstone of linking the functionalized 8-HQ and the glucose derivative is the Copper(I)-catalyzed 1,3-dipolar Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". mdpi.comnih.govrsc.org This reaction forms a stable 1,2,3-triazole ring that connects the two parent molecules. nih.gov The CuAAC reaction is highly efficient and selective, proceeding under mild conditions which preserves the integrity of the complex molecular structures. mdpi.comrsc.org In a typical procedure, the alkyne-functionalized 8-HQ derivative and the azide-functionalized sugar are reacted in an equimolar ratio. mdpi.com The reaction uses a copper(II) sulfate (B86663) (CuSO₄·5H₂O) as the source of catalytic copper ions, with sodium ascorbate (B8700270) added as a reducing agent to generate the active Cu(I) species in situ. mdpi.com

Synthesis of Specific 8-HQ-Glucoconjugate Analogs

By systematically altering the components of the synthesis, a diverse library of 8-HQ-glucoconjugate analogs can be created. These modifications primarily focus on the linker's structure, including its length and the inclusion of other functional groups. mdpi.com

The structure and length of the linker connecting the 8-HQ moiety to the 1,2,3-triazole ring can be systematically varied to study its effect on the compound's properties. mdpi.com Researchers have synthesized series of compounds where the alkyl chain linker between the triazole and the 8-HQ consists of different numbers of carbon atoms. mdpi.com For instance, studies have shown that elongating the alkyl chain from one to four carbon atoms can influence the biological activity of the resulting glycoconjugates. mdpi.com In one study, glycoconjugates with an alkyl chain of three carbon atoms between the triazole and 8-HQ exhibited the lowest IC₅₀ values in cytotoxicity assays, while further elongation led to a decrease in activity. mdpi.com The presence of additional functional groups, such as amide groups, within the linker has also been shown to improve activity, likely by enhancing the ability to chelate metal ions. mdpi.comnih.gov

Compound GroupLinker ModificationObserved Effect on ActivityReference
Glycoconjugates 53–56Alkyl chain of 3 carbon atoms between triazole and 8-HQLowest IC₅₀ values obtained in cytotoxicity tests. mdpi.com
Glycoconjugates 61–64Further elongation of the alkyl chain beyond 3 carbonsResulted in a decrease in cytotoxic activity. mdpi.com
Glycoconjugates 49–52, 57–60, 65–68Extension of the alkyl chain between triazole and 8-HQIncreased inhibition of β-1,4-GalTI. Compound with four carbon atoms had the lowest IC₅₀ (0.35 mM). mdpi.com
General ObservationInclusion of additional amide groups in the linkerImproves the activity of glycoconjugates. mdpi.comnih.gov

Substitution of Sugar Residues (e.g., D-Glucose vs. D-Galactose)

The synthesis of 8-hydroxyquinoline glycoconjugates has been achieved with different sugar moieties, including both D-glucose and D-galactose, to investigate the impact of the sugar's stereochemistry on biological activity. In one study, a series of glycoconjugates featuring either D-glucose or D-galactose linked to the 8-hydroxyquinoline scaffold via a 1,2,3-triazole linker were synthesized. The findings from this research indicated that the type of sugar fragment did not significantly alter the cytotoxic activity of the compounds nih.gov.

In a related study focusing on 8-aminoquinoline (B160924) derivatives, which are structurally similar to 8-hydroxyquinoline compounds, glycoconjugates with both D-glucose and D-galactose were prepared and evaluated for their cytotoxicity against cancer cell lines. This research allows for a comparative analysis of how the sugar moiety influences the biological profile of the resulting glycoconjugates. The synthesis of these derivatives often involves the functionalization of the quinoline core and its subsequent coupling with appropriately modified sugar derivatives via methods like the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC) nih.gov.

The general synthetic strategy involves the preparation of an azide- or alkyne-functionalized 8-hydroxyquinoline and a complementary sugar derivative. For instance, per-O-acetylated D-glucose or D-galactose can be converted into their respective β-glycopyranosyl azides. These are then coupled with a propargyl-functionalized 8-hydroxyquinoline derivative.

Introduction of Sulfur at the Sugar Anomeric Position (1-Thiosugars)

To enhance the stability of the glycosidic bond against enzymatic cleavage by glycosylhydrolases, researchers have introduced a sulfur atom at the anomeric position of the sugar, creating 1-thiosugar derivatives of 8-hydroxyquinoline. This modification is expected to produce more stable glycoconjugates, potentially leading to improved therapeutic efficacy nih.gov.

The synthesis of these 8-hydroxyquinoline glycoconjugates containing a 1-thiosugar moiety has been successfully carried out. The approach involves using 1-thiosugar derivatives as the sugar donors in the conjugation process. These 1-thiosugars are susceptible to oxidation to symmetrical disulfides and are therefore typically used immediately after purification for subsequent synthetic steps. The coupling of the 1-thiosugar with the 8-hydroxyquinoline scaffold is often achieved using "click chemistry," specifically the CuAAC reaction. This requires the synthesis of 1-thiosugar derivatives bearing either an azide or a terminal alkyne for the cycloaddition reaction nih.gov.

Preliminary evaluations of the cytotoxic activity of these 1-thiosugar glycoconjugates of 8-hydroxyquinoline have been performed. It was observed that the presence of copper ions significantly enhanced the cytotoxic effect of these compounds on cancer cells, suggesting that their mechanism of action is related to metal ion chelation nih.gov.

Protective Group Influence on Biological Activity

The use of protective groups on the hydroxyl functions of the sugar moiety is a common strategy in the synthesis of glycosides to control reactivity and regioselectivity. Acetyl groups are frequently employed for this purpose. The presence or absence of these protective groups on the final 8-hydroxyquinoline glycoconjugate can have a profound impact on its biological activity and physicochemical properties.

Studies have shown that acetylated derivatives of glycosyl thiazolyl disulfides, which are less polar, generally exhibit higher toxicity compared to their deacetylated counterparts. The removal of these acetyl groups, a process known as deacetylation, often leads to a marked decrease in cytotoxicity. This suggests that the increased lipophilicity conferred by the acetyl groups may facilitate the transport of the compound across cell membranes, leading to higher intracellular concentrations and thus greater activity.

Conversely, for certain biological investigations, the use of compounds with unprotected hydroxyl groups is necessary. The deprotection of acetylated 8-hydroxyquinoline glycoconjugates is typically achieved using the Zemplén protocol, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol. This process yields the final compounds with free hydroxyl groups on the sugar residue nih.gov. Research has indicated that 8-hydroxyquinoline conjugates with a free hydroxyl group on the sugar moiety can exhibit better inhibitory potential than their acetylated analogs in some contexts.

Structural Characterization and Spectroscopic Analysis

The definitive identification and structural confirmation of 8-Hydroxyquinoline-beta-D-glucopyranoside and its derivatives rely on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all the proton and carbon signals of the molecule.

The ¹H NMR spectrum provides crucial information about the protons in the molecule. Key signals include those from the aromatic protons of the 8-hydroxyquinoline ring system and the protons of the glucopyranoside unit. The anomeric proton (H-1') of the glucose moiety is particularly diagnostic. Its chemical shift and coupling constant (J-value) confirm the β-configuration of the glycosidic linkage. A relatively large coupling constant for the anomeric proton is characteristic of a trans-diaxial relationship with the adjacent proton (H-2'), which is indicative of a β-anomer.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shift of the anomeric carbon (C-1') is also a key indicator of the anomeric configuration.

Two-dimensional NMR techniques are used to establish connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the spin systems within the quinoline and glucose moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connection between the 8-hydroxyquinoline and the glucopyranoside units through the glycosidic bond.

The following table summarizes key NMR data reported for this compound and its constituent parts.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
8-Hydroxyquinoline Moiety
H-2~8.76
H-3~7.43
H-4~8.10
H-5~7.33
H-6~7.19
H-7~7.45
β-D-Glucopyranoside Moiety
H-1'~4.8-5.2 (J = ~8.0 Hz)~102-104H-1' to C-8 of quinoline
H-2'
H-3'
H-4'
H-5'
H-6'a, H-6'b

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a compilation from typical values found in the literature.

Biological Activities and Pharmacological Potential of 8 Hydroxyquinoline Beta D Glucopyranoside

Anticancer Activity

The conjugation of 8-hydroxyquinoline (B1678124) with a glucose moiety is a deliberate strategy to create a pro-drug that can selectively target cancer cells. nih.govresearchgate.net This approach leverages the well-documented reliance of many tumor types on glucose for their accelerated growth and proliferation.

In Vitro Antiproliferative Activity against Tumor Cell Lines

8-Hydroxyquinoline-beta-D-glucopyranoside and related glycoconjugates have demonstrated notable antiproliferative activity against a variety of tumor cell lines in laboratory settings. nih.gov Studies have evaluated the cytotoxicity of these compounds against human cancer cell lines, including colorectal carcinoma (HCT 116) and breast cancer (MCF-7). nih.govnih.govmdpi.com The cytotoxic effects are often dose-dependent, with the parent 8-hydroxyquinoline aglycone itself showing high sensitivity against cancer cells. nih.gov For instance, the IC₅₀ value of 8-HQ in HCT 116 cells has been reported to be comparable to that of doxorubicin, a standard chemotherapy drug. nih.gov The introduction of the glucose moiety is intended to modulate this activity for improved selectivity. nih.gov

Table 1: In Vitro Cytotoxicity of 8-Hydroxyquinoline (8-HQ) and a Related Glycoconjugate (Compound 17) against Human Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
8-HQ HCT 116 9.33 ± 0.22
**Compound 17*** HCT 116 116.4 ± 5.9
**Compound 17*** MCF-7 78.1 ± 9.3

Note: Compound 17 is an 8-aminoquinoline (B160924) glycoconjugate, included for comparative context of a similar quinoline (B57606) glycoconjugate structure. Data sourced from a study evaluating quinoline glycoconjugates. nih.gov

Role of Copper(II) Ions in Antiproliferative Effects

A critical factor in the anticancer mechanism of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions, particularly copper(II). frontiersin.orgnih.gov The antiproliferative activity of 8-HQ glycoconjugates is significantly enhanced in the presence of copper(II) ions. mdpi.comnih.gov The 8-hydroxyquinoline moiety acts as an ionophore, binding to extracellular copper and transporting it across the cell membrane into the cancer cell. nih.gov This disruption of intracellular copper homeostasis is a key contributor to the compound's cytotoxic effects. frontiersin.org Research has shown that the proliferation of cancer cells, such as the MCF-7 breast cancer line, is significantly reduced when treated with these glycoconjugates in the presence of copper ions compared to treatment with the glycoconjugates alone. mdpi.com

Selective Cytotoxicity to Cancer Cells via Glucose Transporter Overexpression

The rationale behind conjugating 8-hydroxyquinoline with glucose is to exploit the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. Cancer cells exhibit a markedly increased rate of glucose uptake compared to healthy cells to fuel their rapid growth. This is facilitated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface. researchgate.net

This compound is designed to act as a "Trojan horse." The glucose part of the molecule is recognized by the overexpressed GLUTs on cancer cells, leading to its preferential uptake into these cells. researchgate.net Once inside the cell, it is hypothesized that cellular enzymes, such as β-glucosidases, cleave the O-glycosidic bond, releasing the active, cytotoxic 8-hydroxyquinoline aglycone. researchgate.netnih.gov This targeted delivery mechanism aims to increase the concentration of the active drug at the tumor site, thereby enhancing its efficacy while potentially reducing systemic toxicity to healthy tissues. nih.gov

Inhibition of β-1,4-Galactosyltransferase Activity in Cancer Progression

In addition to direct cytotoxicity, glycoconjugates of 8-hydroxyquinoline have been shown to inhibit the activity of β-1,4-galactosyltransferase (β-1,4-GalT). researchgate.netnih.gov This enzyme is involved in the synthesis of glycan chains on glycoproteins and glycolipids. scilit.com Aberrant glycosylation patterns are a hallmark of cancer and are implicated in various stages of tumor progression, including cell adhesion, migration, and metastasis. nih.gov By inhibiting β-1,4-GalT, 8-hydroxyquinoline glycoconjugates may interfere with these pathological processes, suggesting an additional mechanism for their anticancer potential. researchgate.netnih.gov

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its broad-spectrum antimicrobial properties. elsevierpure.comsubstack.com This activity is largely attributed to its ability to chelate essential metal ions, thereby disrupting critical enzymatic functions in microbial cells. substack.com The free 8-hydroxy group on the quinoline ring is considered crucial for this antibacterial action. substack.com

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of 8-hydroxyquinoline have demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.net Significant inhibitory effects have been observed against pathogens such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. substack.comnih.govnih.gov The parent compound, 8-hydroxyquinoline, has shown strong antimicrobial potency, with minimum inhibitory concentrations (MICs) that are comparable to the antibiotic ampicillin against certain strains. elsevierpure.com Its derivatives have been investigated for their ability to inhibit not only bacterial growth but also biofilm formation, a key factor in chronic and resistant infections. substack.comnih.gov

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives Compared to Standard Antibiotic

Compound Bacterial Strain Inhibition Zone (mm) at 10⁻³ g/mL
8-HQ Derivative 2 S. aureus 18
8-HQ Derivative 2 E. coli 16
8-HQ Derivative 5 S. aureus 25
8-HQ Derivative 5 E. coli 22
Penicillin G (Standard) S. aureus 20
Penicillin G (Standard) E. coli 19

Note: Data is derived from a study on novel heterocyclic derivatives of 8-hydroxyquinoline, showing their comparative efficacy. The specific derivatives are complex structures based on the 8-HQ scaffold.

Antifungal Properties

This compound, as a member of the 8-hydroxyquinoline (8-HQ) class of compounds, is associated with significant antifungal potential. The parent molecule, 8-hydroxyquinoline, and its various derivatives have demonstrated broad-spectrum activity against a range of fungal pathogens. scispace.comnih.gov This antifungal action is often attributed to the core 8-HQ structure's ability to chelate metal ions, which are essential for fungal growth and enzymatic processes. nih.gov

Derivatives of 8-hydroxyquinoline have shown efficacy against both yeasts and filamentous fungi. researchgate.net For instance, certain sulfonic acid derivatives of 8-HQ have exhibited notable activity against various fungal species. researchgate.net The mechanism of antifungal action can vary depending on the specific substitutions on the 8-HQ core. nih.gov Some derivatives, like clioquinol (B1669181), primarily target the fungal cell wall. nih.gov In contrast, other derivatives, such as 8-hydroxyquinoline-sulfonic acids, appear to exert their effects by compromising the integrity of the fungal cytoplasmic membrane. nih.gov This demonstrates that modifications to the 8-hydroxyquinoline scaffold can lead to different antifungal mechanisms. nih.gov

The conjugation of a glucose moiety to the 8-hydroxyquinoline structure, forming this compound, is a strategic modification. This glycoconjugation can potentially enhance the compound's bioavailability and selectivity. nih.govnih.gov The sugar component may facilitate transport into fungal cells, potentially leading to increased intracellular concentrations of the active 8-hydroxyquinoline portion.

Table 1: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundFungal SpeciesNoted Effects
ClioquinolCandida spp., DermatophytesTargets the fungal cell wall, inhibits pseudohyphae formation in C. albicans. nih.gov
8-Hydroxy-5-quinolinesulfonic acidYeasts, Filamentous fungiCompromises the functional integrity of the cytoplasmic membrane. researchgate.netnih.gov
8-Hydroxy-7-iodo-5-quinolinesulfonic acidM. canis, T. mentagrophytesExhibits fungicidal effects. semanticscholar.org
Various 8-HQ derivativesAspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, Trichophyton mentagrophytesGeneral antifungal activity. scispace.com

Antiviral Effects (e.g., HIV-1 Integrase Inhibition)

The 8-hydroxyquinoline scaffold is recognized for its potential in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). scispace.comresearchgate.net One of the key viral enzymes essential for HIV-1 replication is integrase. nih.gov This enzyme facilitates the integration of the viral DNA into the host cell's genome, a critical step in the viral life cycle. patsnap.com Consequently, inhibiting HIV-1 integrase is a significant strategy in antiretroviral therapy. nih.govpatsnap.com

Integrase strand transfer inhibitors (INSTIs) function by blocking the strand transfer step of the integration process, thereby preventing the insertion of viral DNA into the host genome. patsnap.comnih.gov The mechanism of action of many integrase inhibitors involves the chelation of metal ions within the enzyme's active site. semanticscholar.org Given that 8-hydroxyquinoline and its derivatives are potent metal chelators, they represent a promising structural basis for the design of novel HIV-1 integrase inhibitors. researchgate.netnih.gov

The attachment of a glucose molecule to form this compound can be viewed as a prodrug strategy. This modification can improve the compound's solubility and pharmacokinetic profile. nih.gov Once inside the body or target cells, the glucose moiety could be cleaved, releasing the active 8-hydroxyquinoline derivative to exert its inhibitory effect on HIV-1 integrase.

Neuroprotective Activities

Inhibition of β-Amyloid Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides into senile plaques in the brain. nih.gov The process of Aβ aggregation is significantly influenced by the presence of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). researchgate.net These metal ions can bind to Aβ peptides, promoting their aggregation and leading to the formation of neurotoxic oligomers and fibrils. researchgate.net

Derivatives of 8-hydroxyquinoline have emerged as promising therapeutic agents for Alzheimer's disease due to their ability to chelate these metal ions. nih.gov By binding to copper and zinc, 8-HQ derivatives can disrupt the metal-Aβ interactions, thereby inhibiting the aggregation of Aβ peptides. researchgate.netnih.gov Specifically, certain bis(8-hydroxyquinoline) ligands have demonstrated the ability to extract Cu²⁺ from Aβ, effectively preventing copper-induced Aβ aggregation. researchgate.net The glycoconjugation to form this compound may enhance the blood-brain barrier permeability of the compound, allowing it to reach its target in the central nervous system more effectively.

Mitigation of Metal-Driven Oxidative Damage

Oxidative stress is another critical factor in the pathogenesis of neurodegenerative diseases. The interaction of metal ions, such as copper and iron, with Aβ peptides can catalyze the production of reactive oxygen species (ROS). researchgate.net This leads to oxidative damage to neurons and other brain cells, contributing to the neurodegeneration observed in Alzheimer's disease. nih.gov

8-Hydroxyquinoline and its derivatives can mitigate this metal-driven oxidative damage through their metal-chelating properties. nih.gov By sequestering redox-active metal ions, these compounds can prevent them from participating in the generation of harmful free radicals. researchgate.net For instance, novel 8-hydroxyquinoline-based iron chelators have been shown to protect against mitochondrial-induced oxidative damage and neuronal death. nih.gov The presence of the glucopyranoside moiety in this compound could potentially improve the compound's ability to be taken up by neuronal cells, thereby enhancing its neuroprotective effects against oxidative stress.

Modulation of Hypoxia-Inducable Factor (HIF)-1α-Related Glycolytic Genes and Insulin Signaling Pathways

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels (hypoxia). encyclopedia.pub It regulates the expression of genes involved in various cellular processes, including glucose metabolism. nih.gov Under hypoxic conditions, HIF-1α is stabilized and promotes a shift towards glycolysis for energy production. nih.gov The regulation of HIF-1α involves prolyl hydroxylases (PHDs), which are iron-dependent enzymes that target HIF-1α for degradation under normal oxygen conditions. mdpi.com

8-Hydroxyquinoline derivatives, due to their ability to chelate iron, can inhibit the activity of PHDs. mdpi.com This inhibition leads to the stabilization of HIF-1α even under normal oxygen levels. mdpi.com The stabilization of HIF-1α can, in turn, influence the expression of glycolytic enzymes such as hexokinase 2 (HK2), phosphofructokinase (PFK), and lactate dehydrogenase A (LDHA). nih.gov

Furthermore, there is a complex interplay between HIF-1α signaling and insulin signaling pathways. The activation of HIF-1α has been shown to impact glucose homeostasis. nih.gov By modulating HIF-1α activity, 8-hydroxyquinoline derivatives could potentially influence insulin sensitivity and glucose uptake in neuronal cells, which is relevant in the context of neurodegenerative diseases where metabolic dysregulation is often observed. The glucose moiety of this compound might also play a role in interacting with glucose transporters and influencing cellular glucose metabolism.

Other Therapeutic Applications of 8-HQ Derivatives Relevant to Glucoconjugates

The therapeutic potential of 8-hydroxyquinoline derivatives extends beyond their antifungal, antiviral, and neuroprotective activities. Their fundamental property of metal chelation makes them relevant for a variety of other diseases where metal dyshomeostasis is a contributing factor. researchgate.net The strategy of creating glucoconjugates of 8-HQ, such as this compound, is aimed at improving their pharmacological properties, including solubility, bioavailability, and targeted delivery. nih.govnih.gov

One significant area of application is in anticancer therapy. nih.gov Cancer cells often have an altered metal ion metabolism, and chelating agents can disrupt these processes, leading to cancer cell death. nih.gov The attachment of a sugar moiety can enhance the uptake of these compounds by cancer cells, which often exhibit increased glucose uptake through GLUT transporters (the Warburg effect). nih.gov

Furthermore, derivatives of 8-hydroxyquinoline have been investigated for their activity against various other pathogens, including bacteria and parasites. scispace.comnih.gov The improved pharmacokinetic properties afforded by glycoconjugation could enhance their efficacy in these applications as well. The versatility of the 8-HQ scaffold, combined with the strategic advantages of glycoconjugation, suggests a broad potential for the development of new therapeutic agents for a range of diseases.

Antidiabetic Activities

Derivatives of 8-hydroxyquinoline have been identified as potent antidiabetic agents. nih.gov Research has explored the effects of 8-hydroxyquinoline and its related compounds on cellular pathways implicated in diabetes and its complications. For instance, studies on human neuroblastoma cells have shown that 8-hydroxyquinoline and its derivatives can offer neuroprotection against high glucose toxicity. nih.gov These compounds were found to ameliorate the harmful effects of high glucose, in part by modulating the calpain-calpastatin signaling pathways, which are involved in cell death. nih.gov While these activities are attributed to the broader class of 8-hydroxyquinoline derivatives, this compound is synthesized as a member of this biologically active family. nih.gov The rationale for creating such glucoconjugates often involves leveraging the increased glucose uptake observed in certain pathological conditions. nih.gov

Table 1: Investigated Effects of 8-Hydroxyquinoline Derivatives in High-Glucose Conditions

Compound Class Investigated Effect Cellular Model Potential Mechanism
8-Hydroxyquinoline & Derivatives Ameliorated high glucose toxicity nih.gov Human Neuroblastoma (SH-SY5Y) cells Modulation of calpain-calpastatin pathways nih.gov

Anti-inflammatory Effects

The 8-hydroxyquinoline scaffold is a core structure in designing agents with therapeutic potential, including anti-inflammatory applications. researchgate.net Like its antidiabetic properties, the anti-inflammatory effects are a recognized feature of the broader 8-hydroxyquinoline family of compounds. nih.gov Natural compounds containing a glucopyranoside moiety, such as physcion (B1677767) 8-O-β-D-glucopyranoside, have also been noted for their anti-inflammatory properties, suggesting that the glycoside form does not necessarily negate this activity. researchgate.net Research on various flavonoids and their glycosides has shown that these compounds can exert anti-inflammatory effects by modulating pathways involving proinflammatory cytokines and transcription factors. mdpi.commdpi.com This general principle of natural compounds and their glycosides exhibiting anti-inflammatory action provides a basis for the interest in this compound's potential in this area.

Enzyme Substrate Applications

This compound serves as a valuable tool in microbiology and biochemistry due to its function as a chromogenic substrate for the enzyme β-glucosidase.

Detection of Beta-Glucosidase Activity in Biological and Environmental Samples

The compound is effectively used to detect the presence of β-glucosidase activity in various bacteria. nih.gov Its application has been proven effective for identifying this enzyme activity in numerous species of the Enterobacteriaceae family. glycosynth.co.uk The substrate's performance has been compared with other known chromogenic substrates in agar medium to evaluate its sensitivity and effectiveness across different bacterial groups, including enterococci and Listeria species. nih.gov When the enzyme β-glucosidase is present in a sample, it cleaves the glycosidic bond of this compound. nih.gov This enzymatic hydrolysis releases the 8-hydroxyquinoline aglycone, which can then be detected. glycosynth.co.uk

Use as a Chromogenic Enzyme Substrate

This compound is classified as a chromogenic substrate because its enzymatic cleavage leads to a colored product. The detection mechanism relies on the release of 8-hydroxyquinoline, which acts as a chelating agent. glycosynth.co.uk In the presence of a ferric salt (e.g., ferric ammonium (B1175870) citrate) incorporated into the growth medium, the liberated 8-hydroxyquinoline chelates the ferric ions. glycosynth.co.uk This chelation reaction forms a distinct, non-diffusible black pigmentation in the agar surrounding the bacterial colony. glycosynth.co.uk This highly contrasted color change allows for a clear and direct visual identification of β-glucosidase-positive organisms. glycosynth.co.uk

Table 2: Properties of this compound as a Chromogenic Substrate

Feature Description Reference
Target Enzyme β-Glucosidase
Product of Hydrolysis 8-Hydroxyquinoline (aglycone) and glucose glycosynth.co.uk
Detection Method Chelation of released 8-hydroxyquinoline with ferric ions glycosynth.co.uk
Visual Indicator Non-diffuse black pigmentation glycosynth.co.uk

Identification of Specific Bacterial Enzymes (e.g., Beta-Glucuronidase)

While this compound is specific for the β-glucosidase enzyme, a closely related compound, 8-hydroxyquinoline-beta-D-glucuronide, is used as a chromogenic substrate to target and identify beta-glucuronidase activity. biosynth.comnih.gov This latter substrate has been successfully used for the presumptive identification of Escherichia coli O157, as this bacterium typically produces β-glucuronidase. nih.gov The principle is the same: the target enzyme cleaves the substrate, releasing 8-hydroxyquinoline, which then forms a colored chelate with iron salts. glycosynth.co.uknih.gov Therefore, while the glucopyranoside derivative is used for detecting β-glucosidase, the glucuronide derivative is employed for detecting β-glucuronidase, allowing for the specific identification of different bacterial enzymes and species. glycosynth.co.uknih.gov

Preclinical and Translational Research on 8 Hydroxyquinoline Beta D Glucopyranoside

In Vitro and In Vivo Efficacy Studies (General Context for 8-HQ Derivatives)

The therapeutic efficacy of 8-HQ derivatives stems largely from their ability to chelate metal ions, a property that is crucial in the pathology of various diseases, including neurodegenerative disorders and cancer. rroij.commdpi.comelsevierpure.comnih.gov

Animal Models for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The imbalance of metal ions, particularly zinc, copper, and iron, is implicated in the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. rroij.com 8-HQ derivatives act as metal-protein attenuating compounds that can sequester these metal ions and potentially disrupt plaque formation. rroij.comresearchgate.net

One of the earliest 8-HQ derivatives tested in vivo for Alzheimer's was Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline). rroij.com Studies in transgenic mice exhibiting Alzheimer's symptoms showed that treatment with Clioquinol led to a significant 49% reduction in brain Aβ deposition. rroij.com Despite these promising preclinical results, its development was halted due to concerns about neurotoxicity observed in Japan. oup.com

A subsequent derivative, PBT2, was developed and showed promise in preclinical and early clinical trials for improving cognitive function. rroij.comresearchgate.net Further research has focused on creating hybrid molecules that combine the metal-chelating properties of 8-HQ with other active pharmacophores to create multi-target-directed ligands for Alzheimer's treatment. nih.govresearchgate.net

Table 1: Efficacy of 8-HQ Derivatives in Animal Models of Neurodegenerative Disease

Compound Animal Model Key Finding
Clioquinol Transgenic mice with Alzheimer's symptoms 49% decrease in brain amyloid-beta (Aβ) deposition. rroij.com
PBT2 Animal models of Alzheimer's disease Showed improved cognitive function. researchgate.net

Evaluation in Cancer Models

The anticancer activity of 8-HQ derivatives is often linked to their ability to chelate metal ions essential for tumor cell proliferation and to induce oxidative stress within cancer cells. mdpi.comresearchgate.net In vivo studies have provided evidence of their antitumor effects.

For instance, the derivative 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vivo antitumor activity in a mouse model. nih.govvtc.edu.hk In athymic nude mice with subcutaneous Hep3B hepatocellular carcinoma xenografts, administration of this compound completely abolished tumor growth over a 9-day treatment period, with no observable histological damage to vital organs. nih.govvtc.edu.hk

Similarly, a zinc(II) complex of an 8-HQ derivative conjugated to benzothiazole was shown to impair tumor progression in a murine colon cancer mouse model. mdpi.com These studies highlight the potential of 8-HQ derivatives as effective anticancer agents.

Table 2: Efficacy of 8-HQ Derivatives in In Vivo Cancer Models

Compound Cancer Model Efficacy
8-hydroxy-2-quinolinecarbaldehyde Subcutaneous Hep3B hepatocellular carcinoma xenograft in athymic nude mice Abolished tumor growth at a dose of 10 mg/kg/day. nih.govvtc.edu.hk

Development as Potential Prodrugs for Targeted Therapies

The development of 8-Hydroxyquinoline-beta-D-glucopyranoside is rooted in the prodrug strategy, which aims to enhance drug delivery and selectivity. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body, ideally at the target site.

Glycoconjugation, the process of attaching a sugar molecule like glucose to a drug, is a well-established method for creating prodrugs. nih.govresearchgate.net This approach leverages the fact that cancer cells often have a higher demand for glucose than healthy cells and overexpress glucose transporter proteins (GLUTs). nih.govmdpi.com By attaching a glucose moiety to 8-hydroxyquinoline (B1678124), the resulting compound, this compound, can be preferentially taken up by cancer cells.

Once inside the target cell, enzymes such as β-glucosidase, which can be overexpressed in tumor environments, cleave the glycosidic bond. rroij.comnih.gov This enzymatic cleavage releases the active 8-hydroxyquinoline, allowing it to exert its therapeutic effects locally, thereby increasing efficacy and potentially reducing systemic toxicity. nih.gov Research has demonstrated that 8-HQ glucoconjugates can be cleaved in vitro by β-glucosidase and exhibit antiproliferative activity against various tumor cell lines, particularly in the presence of copper(II) ions. rroij.comnih.gov

Challenges and Future Directions in Drug Development

Despite the promising preclinical data, the translation of 8-HQ derivatives into clinical therapeutics faces several challenges.

Overcoming Lack of Selectivity for Healthy Cells

A significant hurdle in the development of 8-HQ-based therapies is their potential toxicity to healthy cells. mdpi.com While some derivatives show a degree of selectivity, many exhibit cytotoxicity against both cancerous and non-cancerous cell lines. nih.gov For example, 8-hydroxy-2-quinolinecarbaldehyde was found to be only slightly less toxic to normal NIH3T3 cells than to Hep3B cancer cells. nih.gov

Recent research has focused on modifying the 8-HQ scaffold to improve selectivity. One approach involves replacing the 8-hydroxyl group with an 8-amino group to create 8-aminoquinoline (B160924) (8-AQ) glycoconjugates. mdpi.com Studies have shown that certain 8-AQ glycoconjugates demonstrate improved selectivity for cancer cells over healthy cells compared to their 8-HQ counterparts. researchgate.netmdpi.com Other strategies include creating hybrid molecules or metal complexes designed to be more specifically activated within the tumor microenvironment. mdpi.commdpi.com

Optimization for Clinical Application

For any drug candidate to be successful, it must possess favorable pharmacokinetic properties, including good solubility, membrane permeability, and bioavailability. nih.gov While the core 8-HQ structure is a potent pharmacophore, it can suffer from poor solubility and low cell permeability. nih.gov

Glycoconjugation, as seen in this compound, is one strategy to improve solubility and bioavailability. researchgate.netmdpi.com Further optimization involves medicinal chemistry approaches to modify the 8-HQ backbone. Bioisostere replacement, where parts of the molecule are swapped for structurally similar but functionally different groups, is one such strategy used to enhance physicochemical properties without losing the essential metal-binding capability. nih.gov The goal is to fine-tune the molecule's properties to ensure it can be effectively absorbed, distributed to the target tissue, and exert its therapeutic action before being metabolized and excreted.

Future research will likely continue to explore novel derivatives, combination therapies, and advanced drug delivery systems to fully harness the therapeutic potential of the 8-hydroxyquinoline scaffold for clinical use.

Analytical Methods for 8 Hydroxyquinoline Beta D Glucopyranoside

Detection and Quantification in Biological Samples

The detection of 8-Hydroxyquinoline-beta-D-glucopyranoside in biological samples is typically indirect and relies on the enzymatic cleavage of the glycosidic bond. The enzyme β-glucosidase hydrolyzes the compound, releasing the active 8-hydroxyquinoline (B1678124) (8-HQ) moiety. scispace.comrroij.com This enzymatic release is a key principle, as the glucoside itself is often designed as a pro-drug or a probe that becomes active or detectable only after being processed by specific enzymes present in biological systems.

Once 8-hydroxyquinoline is released, it can be detected and quantified through several methods:

Electrochemical Detection: 8-hydroxyquinoline is an electroactive compound. researchgate.net This property allows for its detection using techniques like cyclic voltammetry. The oxidation of 8-HQ at a working electrode generates a specific current signal that can be measured. researchgate.net This method has been successfully applied to detect the enzymatic cleavage product of a related compound, 8-hydroxyquinoline glucuronide, providing a sensitive and rapid detection system. researchgate.net

Fluorescence Spectroscopy: 8-hydroxyquinoline itself is weakly fluorescent. scispace.com However, its fluorescence emission is greatly enhanced upon chelation with metal ions such as aluminum (Al³⁺) and zinc (Zn²⁺). scispace.com This property is exploited in developing fluorescent sensors. The increase in fluorescence intensity upon metal binding provides a highly sensitive method for quantifying the released 8-HQ, and by extension, the original amount of the glucoside. scispace.comlookchem.com

The quantification in biological fluids like urine often requires an initial hydrolysis step to convert glucuronide or glucoside metabolites back to the parent drug before analysis by methods such as UHPLC/MS. sigmaaldrich.com Variables such as pH, temperature, and enzyme concentration are optimized to ensure effective hydrolysis. sigmaaldrich.com For instance, studies on the hydrolysis of pyridoxine-5'-beta-D-glucoside in mammalian tissues have shown that the enzyme activity is highest in the intestine and has an optimal pH of around 6.0. nih.gov

Table 1: Methods for Detection of 8-HQ Released from its Glucoside

Detection PrincipleTechniqueBasis of MeasurementReference
ElectroactivityCyclic VoltammetryOxidation current of 8-HQ researchgate.net
FluorescenceFluorometryEnhanced fluorescence upon chelation with metal ions (e.g., Al³⁺, Zn²⁺) scispace.com

Spectrophotometric Techniques

Spectrophotometry offers a viable method for the determination of 8-hydroxyquinoline, and by extension, its glucoside derivative after hydrolysis. These methods typically involve a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength.

One established method involves the reaction of 8-hydroxyquinoline with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent. nih.gov This reaction produces a red antipyrine (B355649) dye with a maximum absorption peak at 500 nm. nih.gov Another approach uses the reaction between 8-hydroxyquinoline and p-aminophenol (PAP) in a highly alkaline medium (4 mol/l NaOH) with potassium periodate (B1199274) (KIO₄) as an oxidant. researchgate.net This reaction forms a blue indophenol (B113434) dye that absorbs at 608 nm. researchgate.net

These spectrophotometric methods are advantageous due to their simplicity and cost-effectiveness. A flow injection analysis (FIA) system coupled with spectrophotometric detection has been developed for the determination of 8-hydroxyquinoline, allowing for high sample throughput. researchgate.net

Table 2: Spectrophotometric Methods for 8-Hydroxyquinoline Determination

ReagentOxidizing AgentProductλmax (nm)Reference
4-AminoantipyrineAlkaline Oxidizing AgentRed Antipyrine Dye500 nih.gov
p-Aminophenol (PAP)Potassium Periodate (KIO₄)Blue Indophenol Dye608 researchgate.net

Chromatographic Methods (e.g., for Purity Assessment)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of this compound.

For the analysis of the aglycone, 8-hydroxyquinoline, reversed-phase HPLC is commonly used. However, the chelating properties of 8-HQ can lead to poor peak shape and low efficiency on standard silica-based C18 columns due to interactions with trace metal ions. sielc.comsielc.com To overcome this, mixed-mode columns, such as Primesep 100 or Primesep 200, are employed. sielc.comsielc.com These columns offer both reversed-phase and ion-exchange retention mechanisms, resulting in significantly better retention and peak symmetry for basic compounds like quinolines. sielc.com

Typical mobile phases for HPLC analysis consist of an aqueous buffer (e.g., sulfuric acid or phosphoric acid) and an organic modifier like acetonitrile. sielc.comsielc.com For LC-MS applications, volatile buffers such as ammonium (B1175870) formate (B1220265) are used. sielc.com

For the purity assessment of this compound itself, purification via column chromatography on silica (B1680970) gel is a standard procedure following its synthesis. Elution with a gradient of solvents, such as dichloromethane (B109758) and methanol, allows for the separation of the product from unreacted starting materials and byproducts, ensuring a purity of over 95%. The purity of the final product is often confirmed by HPLC, with some commercial suppliers guaranteeing a purity of ≥95% or ≥98.0%. sigmaaldrich.comcarlroth.com

Table 3: Chromatographic Conditions for Analysis

TechniqueStationary PhaseMobile Phase ExampleApplicationReference
HPLCMixed-mode (e.g., Primesep 100/200)Water/Acetonitrile/Acid Buffer (H₂SO₄ or H₃PO₄)Analysis of 8-Hydroxyquinoline sielc.comsielc.com
Column ChromatographySilica GelDichloromethane:Methanol GradientPurification of this compound

Derivatives and Analogs of 8 Hydroxyquinoline Beta D Glucopyranoside

Other 8-HQ Glucoconjugates (e.g., Clioquinol (B1669181) Glucoconjugate)

Researchers have synthesized and characterized various glucoconjugates of 8-hydroxyquinolines with the aim of developing potential anticancer prodrugs. nih.gov The rationale behind creating these glucoconjugates is to exploit the increased glucose consumption of cancer cells, which often over-express glucose transporters. nih.gov

One notable example is the glucoconjugate of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), named 5-chloro-7-iodo-8-quinolinyl-β-D-glucopyranoside. nih.gov Studies have demonstrated that these glycoconjugates can be cleaved by the enzyme β-glucosidase in vitro. nih.govrroij.com Following this cleavage, the released 8-hydroxyquinoline (B1678124) derivative exhibits antiproliferative activity against various tumor cell lines, an effect that is notably enhanced in the presence of copper(II) ions. nih.govrroij.com This suggests a prodrug approach where the glucoconjugate is inactive until it reaches the target cells and is enzymatically cleaved to release the active cytotoxic agent. nih.gov

Table 1: Examples of 8-HQ Glucoconjugates and Their Studied Activity

Compound NameParent 8-HQKey Research FindingReference
8-quinolinyl-β-D-glucopyranoside8-HydroxyquinolineCleaved by β-glucosidase and shows antiproliferative activity in the presence of Cu(II) ions. nih.govrroij.com
5-chloro-7-iodo-8-quinolinyl-β-D-glucopyranosideClioquinolSynthesized as a potential anticancer prodrug to be compared with clioquinol. nih.gov

8-Hydroxyquinoline Derivatives with Diverse Biological Activities

The 8-hydroxyquinoline core is a versatile pharmacophore that has been incorporated into numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects. nih.govrroij.commdpi.com A key mechanism underlying many of these activities is the ability of the 8-HQ scaffold to chelate metal ions. nih.govmdpi.com The close proximity of the hydroxyl group at the C8 position and the nitrogen atom in the pyridine (B92270) ring allows it to act as a potent bidentate chelating agent for various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. mdpi.com This metal-binding capability can disrupt essential enzymatic processes in pathogens or cancer cells. nih.govpatsnap.com Modifications at various positions on the quinoline (B57606) ring have been systematically explored to enhance potency and selectivity. nih.govnih.govrsc.org

The Mannich reaction is a powerful tool used to synthesize a variety of 8-HQ derivatives by introducing an aminomethyl group, typically at the C7 position. nih.govacs.org These Mannich bases of 8-HQ have been extensively studied for their potent biological activities, particularly as anticancer agents. acs.orgrsc.orgsci-hub.se

A significant finding is the unique anticancer activity of certain 8-hydroxyquinoline-derived Mannich bases against multidrug-resistant (MDR) cancer cells. nih.govacs.org Research has focused on understanding the structure-activity relationships (SAR) to optimize this MDR-selective toxicity. nih.gov For instance, studies on a library of 120 compounds explored how substitutions at the R5 and R7 positions, along with the nature of the Mannich base, influence cytotoxicity. nih.gov It was found that metal chelation and the pKa values of the compounds are critical factors modulating their anticancer activity. nih.govrsc.org Weaker copper(II) and iron(III) binding at physiological pH was correlated with higher toxicity in some cases. rsc.org The introduction of a chloro group at the R5 position combined with different Mannich bases at R7 has been a common strategy to enhance activity. nih.govacs.org

Table 2: Selected Mannich Bases of 8-HQ and Their Biological Focus

Base StructureSubstituent(s)Biological FocusReference
7-(aminomethyl)-8-hydroxyquinolineVarying amines (morpholine, piperidine, etc.)Anticancer activity, targeting multidrug resistance. nih.govrsc.org
5-chloro-7-(aminomethyl)-8-hydroxyquinolinePyrrolidine or Piperidine at C7Enhanced cytotoxicity in MDR cancer cells, development of organometallic complexes. acs.org
7-(aminomethyl)-5-chloro-8-hydroxyquinolineVarious aromatic and aliphatic aminesStructure-activity relationship studies for growth-inhibitory effects. sci-hub.se

Hybridization, which involves combining two or more pharmacophores into a single molecule, is a strategy to develop new compounds with improved or multi-target activity. mdpi.comnih.gov The 8-HQ scaffold has been successfully hybridized with other biologically active molecules.

8-HQ-Ciprofloxacin Hybrid : A hybrid molecule was synthesized by linking 5-chloro-8-hydroxyquinoline (B194070) to the antibacterial drug ciprofloxacin (B1669076) via a Mannich reaction. The resulting compound showed significant effects against both drug-susceptible and drug-resistant Gram-positive and Gram-negative bacteria. mdpi.com

8-HQ-Proline Hybrids : To improve water solubility, 8-HQ has been hybridized with amino acids like proline. The resulting zwitterionic structures, such as (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline, possess excellent water solubility. These hybrids and their organometallic (Rhodium and Ruthenium) complexes have demonstrated enhanced cytotoxicity and selectivity against multidrug-resistant human colon adenocarcinoma cell lines. u-szeged.hu

8-HQ-Naphthoquinone Hybrids : Hybrids of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline moiety have been synthesized and evaluated for their anticancer potential. In silico analysis suggested these hybrids could be good candidates for oral administration, and they were tested for their activity against cancer cell lines that overexpress the NQO1 protein. nih.gov

Azo dyes derived from 8-hydroxyquinoline represent another class of derivatives with significant biological potential. plos.orgderpharmachemica.com These compounds are typically synthesized via a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with the 8-HQ scaffold. derpharmachemica.com

Recent in silico studies have highlighted the potential of phenylazo-8-hydroxyquinoline (Azo-8HQ) derivatives as multi-target drug candidates for Alzheimer's disease. plos.orgnih.gov These computational analyses explored the activity of these derivatives against three key enzymes implicated in the disease's pathology: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org Out of 63 derivatives analyzed, two compounds (14c and 17c) showed strong binding affinities for all three enzymes, along with favorable pharmacokinetic profiles. plos.org These findings suggest that Azo-8HQ derivatives are promising leads for developing treatments for complex neurodegenerative diseases. plos.orgnih.gov

Glucopyranoside Derivatives (General)

Glucopyranosides are a broad class of molecules where a sugar, specifically a six-membered glucopyranose ring, is linked to another chemical species (the aglycone) via a glycosidic bond. ajchem-a.comresearchgate.net These compounds are ubiquitous in nature and exhibit a vast range of biological functions. ajchem-a.commdpi.com The biological activity of a glucopyranoside is often determined by the structure of the aglycone, while the sugar moiety primarily influences the molecule's pharmacokinetic properties, such as solubility and transport across biological membranes. researchgate.net

The combination of various heteroaromatic nuclei with sugar moieties often leads to a significant increase in biological activity compared to the parent nucleus alone. ajchem-a.com For example, methyl α-D-glucopyranoside and its acylated derivatives have been investigated as potential antibacterial and antifungal agents. ajchem-a.comresearchgate.net Studies have shown that these compounds can be effective against pathogenic bacteria and fungi, with their efficacy depending on the specific acyl groups attached to the sugar. researchgate.net

Furthermore, glycosylation plays a crucial role in drug development. Attaching a glucose unit can help a drug cross barriers like the blood-brain barrier by using the body's own glucose transport systems. researchgate.net Glycoconjugates, the broader class that includes glucopyranosides, are involved in critical cellular processes and are key targets in the development of therapies for cancer and infectious diseases. nih.govsigmaaldrich.com

Conclusion and Future Perspectives

Summary of Key Findings on 8-Hydroxyquinoline-beta-D-glucopyranoside

This compound is a synthetic glycoconjugate that merges the well-documented biological activities of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold with the targeted delivery potential afforded by a glucose moiety. researchgate.netnih.gov Research has established it primarily as a prodrug, which is inactive in its glycosidic form but becomes activated upon enzymatic cleavage. researchgate.netnih.govrroij.comscispace.com The key enzyme responsible for this activation is β-glucosidase, which is notably overexpressed in various pathological tissues, including cancer cells. researchgate.netnih.govrroij.com This targeted activation mechanism is a cornerstone of its therapeutic potential.

Upon hydrolysis, this compound releases the active aglycone, 8-hydroxyquinoline. The biological effects of the released 8-HQ are multifaceted, stemming largely from its potent metal-chelating properties. researchgate.netrroij.com By binding to intracellular metal ions, particularly copper(II), it forms complexes that can interfere with critical cellular processes, leading to antiproliferative and cytotoxic effects against various cancer cell lines, such as colon (HCT116) and breast (MCF-7) cancer. researchgate.netrroij.com Studies have demonstrated that this compound exhibits significant anticancer activity, in some cases showing higher sensitivity in cancer cells compared to conventional chemotherapeutics like doxorubicin.

Beyond its anticancer potential, the compound has shown promise as an antimicrobial agent, displaying activity against both Gram-positive and Gram-negative bacteria. lookchem.com The mechanism is similarly linked to the metal-chelating ability of the 8-HQ moiety, which is crucial for disrupting microbial metabolic processes. scialert.net Furthermore, derivatives of 8-hydroxyquinoline have been investigated for neuroprotective effects, suggesting a broader therapeutic scope for this class of compounds. nih.gov The glycosylation strategy not only facilitates targeted delivery, leveraging the increased glucose uptake of cancer cells via glucose transporters, but also improves pharmacokinetic properties like solubility. researchgate.netresearchgate.netnih.gov

PropertyDescriptionSource(s)
Compound Type Glycoconjugate Prodrug nih.govrroij.com
Activation Enzymatic cleavage by β-glucosidase researchgate.netnih.govrroij.comscispace.com
Active Moiety 8-Hydroxyquinoline (8-HQ)
Mechanism of Action Metal chelation (especially Copper II), interference with enzyme activity and cellular proliferation. researchgate.netrroij.com
Primary Biological Activity Anticancer (antiproliferative) researchgate.netnih.govrroij.com
Other Activities Antimicrobial, potential neuroprotective effects lookchem.comnih.gov
Delivery Advantage Targeted uptake by cancer cells via glucose transporters, improved solubility. researchgate.netresearchgate.netnih.gov

Unaddressed Research Gaps and Future Research Directions

Despite the promising in vitro results, several research gaps need to be addressed to fully realize the therapeutic potential of this compound. A primary limitation is the predominance of in vitro studies; comprehensive in vivo animal models are crucial to validate its efficacy, pharmacokinetics, and biodistribution.

Key unaddressed questions and future research directions include:

In Vivo Validation: There is a pressing need for extensive preclinical studies in animal models of cancer and infectious diseases to confirm the in vitro findings and assess the compound's therapeutic index.

Mechanism of Action: While cleavage by β-glucosidase and subsequent metal chelation are accepted mechanisms, a deeper understanding of the downstream cellular pathways affected by the 8-HQ-metal complexes is required. rroij.com Research should explore interactions with specific enzymes, effects on cellular redox balance, and the precise mechanisms of cytotoxicity.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to optimize the compound's structure. This includes modifying the quinoline (B57606) ring with different substituents to enhance potency and selectivity, as well as exploring other sugar moieties (e.g., galactose) to modulate targeting and pharmacokinetic properties. nih.govnih.gov

Toxicity Profile: The potential for toxicity, particularly neurotoxicity associated with the parent 8-hydroxyquinoline scaffold (as seen with clioquinol), must be thoroughly investigated in long-term in vivo studies. researchgate.netnih.gov Glycosylation is expected to reduce toxicity, but this needs rigorous verification.

Spectrum of Activity: The full therapeutic potential of this compound remains to be explored. Future research should investigate its efficacy against a broader range of cancer types, including drug-resistant tumors, as well as its activity against a wider spectrum of microbial pathogens, including fungi and viruses. nih.govnih.gov

Enzymatic Synthesis: Developing more efficient and scalable synthetic routes, potentially involving enzymatic glycosylation using glycosyltransferases, could make the compound more accessible for extensive research and future clinical development.

Potential Impact on Medicinal Chemistry and Drug Discovery

This compound stands as a significant exemplar of the glycoconjugate prodrug strategy, with considerable potential to influence medicinal chemistry and drug discovery. Its design intelligently exploits the unique metabolic phenotype of cancer cells—specifically, their high glucose consumption and overexpression of β-glucosidase—to achieve targeted drug release. researchgate.netnih.gov

The potential impacts include:

Targeted Cancer Therapy: This compound provides a promising scaffold for developing next-generation anticancer agents with enhanced tumor selectivity and potentially reduced systemic toxicity compared to conventional chemotherapy. researchgate.netnih.gov The principle of targeting glucose transporters and tumor-specific enzymes can be applied to other cytotoxic agents.

Scaffold for Novel Therapeutics: The 8-hydroxyquinoline core is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities. nih.govnih.govnih.gov The success of its glycosylated form encourages the exploration of similar modifications to other known therapeutic scaffolds to improve their drug-like properties and targeting capabilities.

Combating Antimicrobial Resistance: As a prodrug that releases a potent antimicrobial agent at the site of infection, this compound could offer a strategy to overcome certain mechanisms of drug resistance. Its metal-chelating action represents a mode of antibacterial activity that may be effective against resistant strains. scialert.net

Development of Theranostic Agents: The intrinsic fluorescence of the 8-hydroxyquinoline moiety upon metal chelation opens up the possibility of developing theranostic agents. scispace.com Such compounds could simultaneously deliver a therapeutic effect and allow for fluorescent imaging to monitor drug uptake and localization in target tissues.

Chemical Biology Probes: As a chromogenic substrate for β-glucosidase, the compound and its analogs can serve as valuable chemical probes to study enzyme activity in various biological contexts, aiding in diagnostics and fundamental research. biosynth.com

Q & A

Basic Question: What are the key considerations for synthesizing 8-Hydroxyquinoline-beta-D-glucopyranoside with high purity?

Methodological Answer:
Synthesis requires precise control of glycosylation conditions. Common methods involve coupling 8-hydroxyquinoline with activated β-D-glucopyranosyl donors (e.g., trichloroacetimidates or thioglycosides) under anhydrous conditions. Catalysts like BF₃·Et₂O or TMSOTf are often used to promote stereoselective β-glycosidic bond formation . Purification via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) followed by recrystallization ensures >95% purity. Monitor reaction progress using TLC and confirm product integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay conditions (e.g., pH, temperature, solvent polarity).
  • Sample purity (trace impurities may interfere with activity).
  • Target specificity (e.g., metal chelation vs. direct enzyme inhibition).
    To address these:
  • Standardize protocols using reference compounds (e.g., 8-hydroxyquinoline as a positive control for metal chelation studies) .
  • Validate bioactivity via orthogonal assays (e.g., fluorescence quenching for metal binding, enzymatic inhibition assays for kinase studies) .
  • Perform structure-activity relationship (SAR) studies to isolate contributions of the glucopyranoside moiety .

Basic Question: What analytical techniques are essential for characterizing the structural stability of this compound in aqueous solutions?

Methodological Answer:

  • NMR Spectroscopy : Monitor glycosidic bond stability (¹H NMR for anomeric proton shifts; ¹³C NMR for C1 chemical environment changes) .
  • HPLC-UV/HRMS : Detect hydrolysis products (e.g., free 8-hydroxyquinoline and glucose) under accelerated degradation conditions (pH 1–13, 40–60°C) .
  • Circular Dichroism (CD) : Assess conformational changes in the glucopyranoside ring under varying ionic strengths .

Advanced Question: How can researchers design experiments to elucidate the role of the β-D-glucopyranoside moiety in enhancing 8-hydroxyquinoline’s bioavailability?

Methodological Answer:

  • In Vitro Permeability Assays : Compare Caco-2 cell monolayer transport of 8-hydroxyquinoline vs. its glucopyranoside conjugate. Use LC-MS/MS to quantify intracellular accumulation .
  • Molecular Dynamics (MD) Simulations : Model interactions between the glucopyranoside and lipid bilayers to predict passive diffusion efficiency .
  • Pharmacokinetic Studies : Administer equimolar doses in animal models (e.g., rodents) and measure plasma/tissue concentrations via LC-MS. Calculate AUC and half-life to assess bioavailability improvements .

Basic Question: What are the critical steps for validating the metal-chelating activity of this compound?

Methodological Answer:

  • UV-Vis Titration : Monitor absorbance shifts (e.g., 250–400 nm) upon addition of metal ions (Fe³⁺, Cu²⁺, Zn²⁺) in buffered solutions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and affinity (Kd) .
  • Competitive Assays : Compare chelation efficiency with EDTA or deferoxamine using ICP-MS to measure free metal concentrations .

Advanced Question: How can conflicting data on the compound’s cytotoxicity be reconciled in cancer cell line studies?

Methodological Answer:

  • Cell Line-Specific Factors : Test across multiple lines (e.g., HeLa, MCF-7, A549) with varying expression of ABC transporters (e.g., P-gp), which may efflux the compound .
  • ROS Scavenging Assays : Measure intracellular ROS levels (DCFH-DA probe) to determine if cytotoxicity is mediated by oxidative stress .
  • Synergistic Studies : Combine with autophagy inhibitors (e.g., chloroquine) to assess apoptosis pathways .

Basic Question: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

  • Solid-Phase Synthesis : Use polymer-supported glucosyl donors to simplify purification .
  • Flow Chemistry : Enhance reaction reproducibility and yield by controlling residence time and temperature in continuous flow reactors .
  • Green Solvents : Replace toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

Advanced Question: How does the glucopyranoside moiety influence the compound’s pharmacokinetic profile compared to 8-hydroxyquinoline?

Methodological Answer:

  • LogP Measurements : Determine partition coefficients (shake-flask method) to evaluate hydrophilicity changes .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to compare binding to albumin/globulins .
  • Metabolic Stability : Incubate with liver microsomes and quantify glucuronidation/degradation products via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.